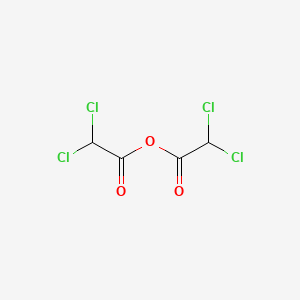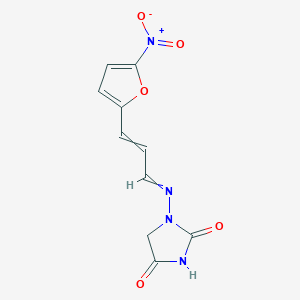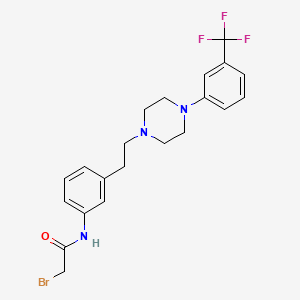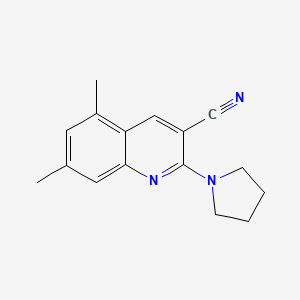
5,7-Dimethyl-2-(1-pyrrolidinyl)-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-2-(1-pyrrolidinyl)-3-quinolinecarbonitrile is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
1. Nucleoside Synthesis and Modification
5,7-Dimethyl-2-(1-pyrrolidinyl)-3-quinolinecarbonitrile has been explored in the synthesis and modification of nucleosides. Studies have investigated its role in condensation reactions for nucleoside analogs, highlighting its potential in developing novel therapeutic agents (Stawinski, Strömberg, & Westman, 1991).
2. Inhibition of Topoisomerase II
Research has shown its effectiveness as a topoisomerase II inhibitor. This implies potential applications in cancer treatment, as topoisomerase II is a key enzyme in DNA replication and cell division (Wentland et al., 1993).
3. Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis methods. This is significant for the rapid and efficient production of a library of quinolinecarbonitrile derivatives, which are crucial in various pharmaceutical applications (Yermolayev, Gorobets, & Desenko, 2009).
4. Quantum Chemical Studies
Quantum chemical studies have been conducted on derivatives of 5,7-Dimethyl-2-(1-pyrrolidinyl)-3-quinolinecarbonitrile. These studies are crucial for understanding the electronic properties and potential applications in materials science (Fatma, Bishnoi, & Verma, 2015).
5. Inhibitors in Drug Development
Research has focused on the development of kinase inhibitors, with derivatives of this compound showing promising results. Such inhibitors are key in targeted cancer therapies (Wu et al., 2006).
6. Anti-Inflammatory Applications
Studies have examined its use in synthesizing inhibitors of leukotriene synthesis, indicating potential in treating inflammatory diseases (Hutchinson et al., 2009).
7. Photochemical Reactions
Investigations into photochemical reactions involving this compound have provided insights into novel synthetic pathways, essential for the development of new materials and drugs (Ono & Hata, 1983).
Eigenschaften
Produktname |
5,7-Dimethyl-2-(1-pyrrolidinyl)-3-quinolinecarbonitrile |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
5,7-dimethyl-2-pyrrolidin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-11-7-12(2)14-9-13(10-17)16(18-15(14)8-11)19-5-3-4-6-19/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
BSMAHAWQWXPQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N3CCCC3)C#N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



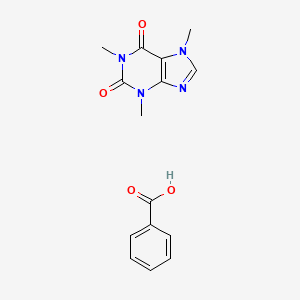
![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)
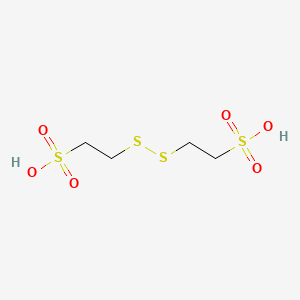
![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
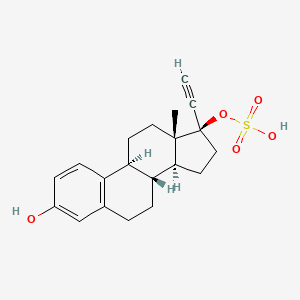
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)

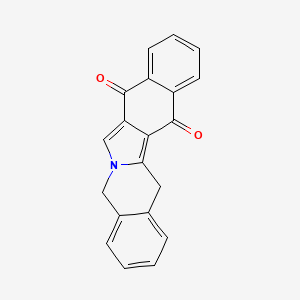
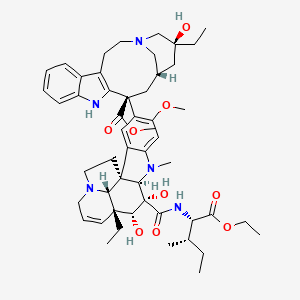
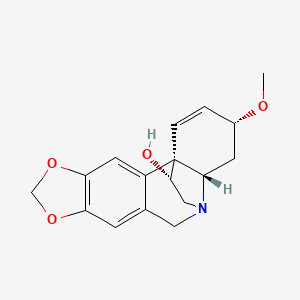
![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)
